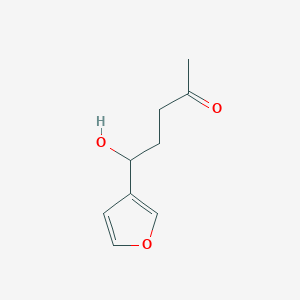
1-Ipomeanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ipomeanol is a naturally occurring furanocoumarin compound that is found in several plant species, including sweet potato, yam, and morning glory. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in cancer research. In
Aplicaciones Científicas De Investigación
Bioactivation and Toxicity
1-Ipomeanol (IPO) is a furanoterpenoid toxin known for its bioactivation properties. It undergoes P450-mediated metabolism to form reactive intermediates that bind to cellular macromolecules. The enzyme CYP4B1, present in pulmonary and renal microsomes, plays a critical role in the bioactivation of IPO, turning it into reactive intermediates that can elicit toxic effects. The absence of this enzyme leads to significant reduction in IPO's bioactivation and subsequent toxicity, highlighting the enzyme's critical role in this process. IPO is known for its pulmonary toxicity and has been linked to liver damage in humans due to its metabolism in the liver cells (Parkinson et al., 2013).
Metabolic Pathways and Inhibition
Research has detailed the metabolic pathways of IPO, indicating the formation of various adducts, including cysteinyl pyrrole derivatives. The studies underscore the involvement of multiple human liver P450 enzymes in the bioactivation of IPO, pointing towards the formation of an enedial reactive intermediate during its metabolism. Additionally, IPO bioactivation rates have been found to vary significantly across species, correlating with the risk for IPO-induced pulmonary, renal, and hepatic toxicities (Baer et al., 2005).
Applications in Cancer Research
Although initial studies were hopeful about IPO's anticancer properties, particularly against advanced hepatocellular carcinoma, the results did not demonstrate a significant degree of clinical activity. This led to the recommendation against further evaluations of IPO for this disease (Lakhanpal et al., 2004). However, research continues in exploring its potential in cancer therapy, especially concerning bioengineering and cell suspension cultures. Studies have demonstrated the bioproduction of IPO from cell suspension cultures of Ipomoea batatas, highlighting its potential as a chemotherapeutic agent for cancer. The presence of IPO was confirmed through various spectroscopy methods, and its cytotoxicity against renal carcinoma cell lines was demonstrated, paving the way for its use in cancer treatment (Mohanraj & Subha, 2017).
Synthesis and Evaluation
Efforts have been made to synthesize and evaluate IPO and its analogues, focusing on improving the synthesis process and evaluating their biological activity. These efforts aim to understand IPO's potential in various therapeutic applications and its mechanism of action at the molecular level (Krauss et al., 2005).
Propiedades
Número CAS |
34435-70-6 |
|---|---|
Nombre del producto |
1-Ipomeanol |
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-(furan-3-yl)-5-hydroxypentan-2-one |
InChI |
InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6,9,11H,2-3H2,1H3 |
Clave InChI |
IGGLYMZTLQKWGT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C1=COC=C1)O |
SMILES canónico |
CC(=O)CCC(C1=COC=C1)O |
Otros números CAS |
34435-70-6 |
Sinónimos |
5-(3-Furanyl)-5-hydroxy-2-pentanone; 1-Ipomeanol; 5-(3-Furyl)-5-hydroxy-2-pentanone; 5-(3-Furyl)-5-hydroxy-2-pentanone; 5-(3-Furanyl)-5-hydroxy-2-pentanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



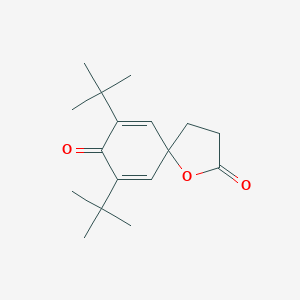
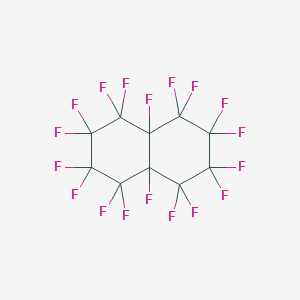

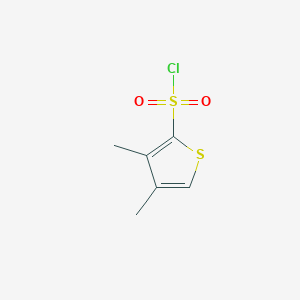
![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)
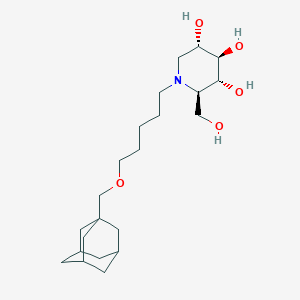
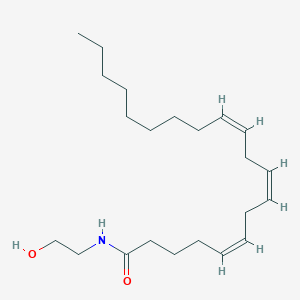

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)
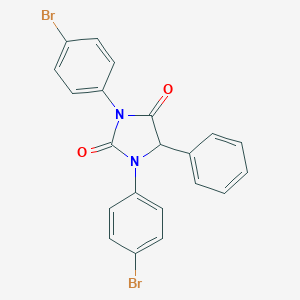
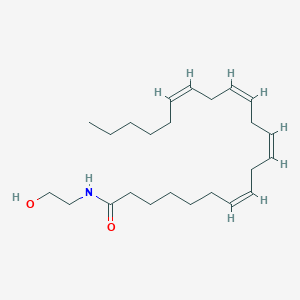

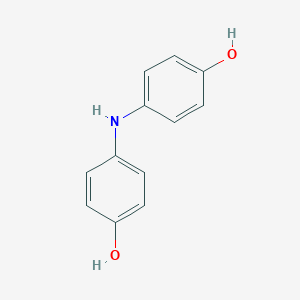
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)